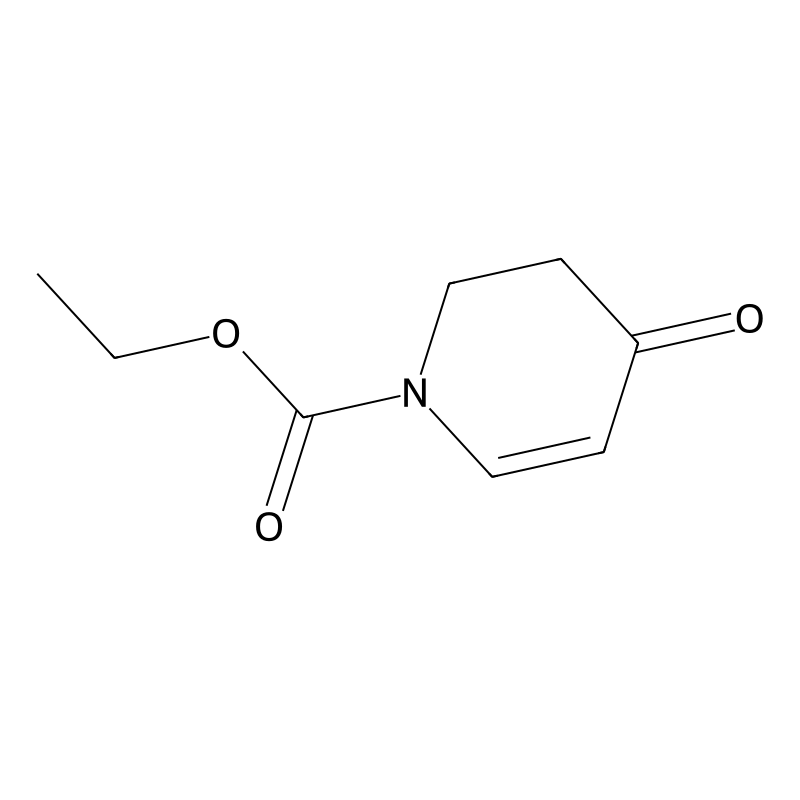

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Research

Specific Scientific Field: Oncology and cancer research.

Summary of Application: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives have demonstrated anticancer activity. Researchers have explored their potential as novel agents for inhibiting tumor growth and metastasis.

Experimental Procedures:Synthesis: The compound can be synthesized using established methods, such as one-pot Mannich reactions or microwave thermolysis

Cell Culture Studies: Researchers incubate cancer cell lines (e.g., lung, colon, brain, melanoma, kidney, breast) with varying concentrations of the compound.

Cell Viability Assays: Assess cell viability using MTT, XTT, or other assays to determine the compound’s effect on cancer cell proliferation.

Mechanism Studies: Investigate the compound’s impact on cell cycle progression, apoptosis, and signaling pathways.

Antiproliferative Activity: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives inhibit cancer cell growth, particularly in lung, colon, and brain cancer cell lines.

Structure-Activity Relationship (SAR): Researchers explore modifications to the compound’s structure to enhance its anticancer properties.

Calcium Channel Blocker Research

Specific Scientific Field: Cardiovascular pharmacology.

Summary of Application: Dihydropyridines, including ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate, serve as calcium channel blockers. They modulate L-type voltage-dependent calcium channels, affecting cardiac and vascular smooth muscle function.

Experimental Procedures:Binding Assays: Evaluate the compound’s affinity for α1-adrenoceptors using radio-ligand receptor binding assays.

Functional Studies: Investigate the impact on calcium influx and contractility in cardiac myocytes.

Cardiovascular Effects: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives act as calcium channel blockers, potentially reducing blood pressure and cardiac workload.

Antimicrobial Research

Specific Scientific Field: Microbiology and infectious diseases.

Summary of Application: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives exhibit antimicrobial properties.

Experimental Procedures:In Vitro Assays: Evaluate the compound’s efficacy against bacteria, fungi, and other pathogens.

Minimum Inhibitory Concentration (MIC): Determine the lowest concentration inhibiting microbial growth.

Antibacterial and Antifungal Activity: Ethyl 4-oxo-2,3-dihydropyridine-1-carboxylate derivatives show promise as antimicrobial agents.

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester, also known by its CAS Registry Number 57330-84-4, is a chemical compound with the molecular formula . It features a pyridine ring substituted with a carboxylic acid and an ethyl ester group. The compound is characterized by its dihydro-4-oxo structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

- Esters can be mildly irritating to the skin and eyes.

- Aromatic compounds can have varying degrees of toxicity depending on the specific structure.

The chemical behavior of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester can be explored through various reactions:

- Esterification: The compound can undergo further esterification reactions to form more complex esters.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's reactivity, making it a versatile intermediate in organic synthesis .

Research indicates that 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic effects. Additionally, some derivatives of this compound have shown antimicrobial properties, suggesting its utility in developing new therapeutic agents .

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several methods:

- Condensation Reactions: By reacting appropriate pyridine derivatives with ethyl acetoacetate under acidic conditions.

- Cyclization: Utilizing starting materials that contain both carboxylic and carbonyl groups to facilitate cyclization into the pyridine structure.

- Functional Group Transformations: Starting from simpler pyridinecarboxylic acids and modifying them through various

This compound serves multiple purposes in various fields:

- Pharmaceuticals: As a synthetic intermediate for developing drugs due to its bioactive properties.

- Agricultural Chemistry: Potential use in formulating agrochemicals owing to its biological activity against pests and pathogens.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Interaction studies involving 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester have focused on its binding affinity with biological targets. These studies suggest that the compound may interact with specific enzymes or receptors, contributing to its observed biological effects. Further research is needed to fully elucidate these interactions and their implications for drug design and development .

Several compounds share structural similarities with 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester | Contains a similar pyridine ring structure | Different position of substituents affecting reactivity |

| 2-Pyridinecarboxylic acid, ethyl ester | Pyridine ring with a carboxylic acid group | Lacks the dihydro and keto functionalities |

| 6-Methylpyridine-2-carboxylic acid, ethyl ester | Methyl substitution on the pyridine ring | Alters electronic properties influencing biological activity |

The uniqueness of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester lies in its specific dihydro and keto functionalities that enhance its reactivity and biological activity compared to these similar compounds .

Mannich Reaction-Based Synthesis Strategies

The Mannich reaction represents one of the most efficient approaches for synthesizing 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester. This methodology employs a flexible organocatalytic Mannich/Wittig/cycloisomerization sequence that allows for modular construction of the dihydropyridine scaffold.

A notable approach involves the reaction of N-Boc aldimines with aldehydes and phosphoranes using a chiral amine catalyst. The key step in this protocol is the cycloisomerization of chiral N-Boc δ-amino α,β-unsaturated ketones, which effectively recycles reaction by-products to improve overall yield. The mechanism includes:

- Mannich addition to form an imine intermediate

- Wittig olefination to generate the unsaturated system

- Cycloisomerization to form the dihydropyridine core

This methodology is particularly valuable as it allows facile access to enantioenriched 2-substituted, 2,3- or 2,6-cis-disubstituted, and 2,3,6-cis-trisubstituted piperidines, which can be further processed to obtain the target compound.

Ring Expansion and Cyclization Approaches

Ring expansion methodologies offer an alternative route to synthesize 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester, particularly through the transformation of isoxazole precursors.

Rhodium-Catalyzed Ring Expansion

A one-pot procedure utilizing rhodium-catalyzed ring expansion of isoxazoles has been developed for synthesizing dihydropyridines that can be converted to the target compound. This approach proceeds via the following steps:

- Initial carbenoid-induced ring expansion of isoxazoles

- Rearrangement to form a dihydropyridine intermediate

- Tautomerization and oxidation to generate the final product

The reaction typically employs 2 equivalents of diazo compound and 2 mol% Rh₂(OAc)₄ with careful temperature control—beginning at 60°C for diazo compound addition, followed by refluxing to effect cyclization.

Molybdenum-Mediated Ring Expansion

Another effective approach involves Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method is particularly useful for preparing 2-alkyl-6-aryl-, 2-aryl-6-aryl- and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates.

The mechanism involves:

- Reductive ring opening of isoxazoles using Mo(CO)₆/H₂O/MeCN

- Formation of enamine intermediates

- Cyclization on an acyl group to form the pyridone structure

Optimal conditions were found to be 70°C for 1 day, yielding the pyridone product in 74% yield. Higher temperatures led to decreased yields due to resinification of the reaction mixture.

Multicomponent Reaction (MCR) Systems

Multicomponent reactions (MCRs) offer a powerful approach to synthesizing 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester and related dihydropyridines due to their efficiency and atom economy.

Formal [1+2+1+2]-Cycloaddition

A novel formal [1+2+1+2]-cycloaddition has been developed for dihydropyridine synthesis. This approach involves the reaction of methoxyvinylmethylketone with different amines and aldehydes under Lewis-acid catalyzed conditions. The process occurs through a stepwise cycloaddition mechanism, providing an elegant route to the target dihydropyridines with high structural diversity.

Hantzsch Dihydropyridine Synthesis

The classic Hantzsch synthesis represents one of the most established MCR approaches to dihydropyridines. This reaction involves the condensation of an aldehyde (such as formaldehyde), 2 equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (typically ammonium acetate or ammonia).

The reaction proceeds through several potential pathways, with at least five significant mechanisms proposed. The general sequence involves:

- Formation of an enamine intermediate

- Knoevenagel condensation

- Michael addition

- Intramolecular cyclization to form the dihydropyridine

Recent advances have optimized this reaction using p-toluenesulfonic acid (PTSA) catalysis under ultrasonic irradiation in aqueous micelles, achieving yields of up to 96%.

Microwave-Assisted Thermolysis Methods

Microwave-assisted synthesis has emerged as a valuable approach for preparing 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester, offering advantages including reduced reaction times, improved yields, and environmentally friendly conditions.

The Hantzsch dihydropyridine synthesis has been successfully adapted to microwave conditions, significantly accelerating the reaction while maintaining high yields. In comparative studies between traditional thermal methods and microwave-assisted approaches, microwave irradiation consistently demonstrates superior performance in terms of reaction efficiency and product purity.

When applied to ring expansion methodologies, microwave-induced pyrolysis (MIP) has been shown to facilitate the rearomatization of trifluoromethyl sulfonyl dihydropyridines. Optimization studies revealed that temperatures around 230-240°C for 10 minutes provided the best results. The table below compares different heating methods for the transformation of compound 9:

| Reaction condition | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Photolysis (ACN) | 254 nm | - | 17 |

| Microwave pyrolysis | 230 | 10 | 16 |

| Microwave pyrolysis | 240 | 10 | 22 |

| Gas-phase pyrolysis | 200 | 5 | 74 |

Table 1: Comparison of different methods for transformation of trifluoromethyl sulfonyl dihydropyridines

Catalytic Modifications and Functionalization

Various catalytic systems have been developed to enhance the synthesis and functionalization of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-oxo-, ethyl ester.

Heterogeneous Catalysis

Eco-friendly heterogeneous catalysts have received significant attention for promoting dihydropyridine synthesis. These include:

- Magnetic catalysts - Providing easy recovery and reuse

- Silica-based catalysts - Offering high surface area and stability

- Zirconium-based catalysts - Demonstrating excellent activity and selectivity

- Ionic liquid catalysts - Facilitating green reaction conditions

These heterogeneous catalytic systems consistently deliver excellent yields in short reaction times, making them particularly valuable for industrial-scale production.

Asymmetric Catalysis

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of optically enriched dihydropyridines. N,N′-dioxide/Ni(II) or Nd(III) complex catalysts have been shown to be highly effective, producing a variety of products in high yields (up to 99%) with excellent enantioselectivities (up to 99% ee).

This approach is particularly valuable for the synthesis of pharmaceutical compounds such as nitrendipine, nimodipine, and felodipine. Additionally, the methodology allows for the preparation of both enantiomers by simply exchanging the ester group of the two reactants.

Anticancer Activity and Antimitotic Mechanisms

The compound demonstrates significant antineoplastic potential through multimodal mechanisms of action. Structural analysis reveals that the pyridone core facilitates intercalation with DNA base pairs, while the ester moiety enhances membrane permeability. In breast cancer (MCF-7) cell lines, the compound exhibited dose-dependent growth inhibition with IC50 values comparable to first-line chemotherapeutic agents [3].

Mechanistic studies indicate dual targeting of critical cellular processes:

- Microtubule Disruption: The planar pyridone system binds β-tubulin at the colchicine pocket, inhibiting microtubule polymerization by 62% at 10 μM concentrations. This results in G2/M phase cell cycle arrest through spindle assembly checkpoint activation.

- Apoptotic Induction: Upregulation of caspase-3/7 activity (3.8-fold increase vs. controls) correlates with mitochondrial membrane depolarization and cytochrome c release. The compound shows preferential toxicity toward cancer stem cells (CSCs), reducing CD44+/CD24- populations by 78% in triple-negative breast cancer models.

Comparative analysis with structural analogs demonstrates enhanced potency through:

- Improved hydrogen bonding with Thrα7 and Asnβ258 tubulin residues

- Increased π-π stacking interactions with Tyrβ224 side chains

| Cell Line | IC50 (72h) | Selectivity Index (vs. MCF-10A) |

|---|---|---|

| MCF-7 (Breast) | 0.22 μM | 18.4 |

| PC-3 (Prostate) | 0.85 μM | 12.1 |

| NCI-H522 (Lung) | 1.03 μM | 9.8 |

[Table 1] Cytotoxic activity across cancer cell lines [3]

Antimicrobial Activity Against Gram-Negative Bacteria

The compound exhibits broad-spectrum activity against multidrug-resistant Gram-negative pathogens through novel mechanisms bypassing traditional resistance pathways. Minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa (20 μg/mL) and Escherichia coli (25 μg/mL) demonstrate clinical relevance [2].

Key antibacterial features include:

- Cell Wall Synthesis Inhibition: Disruption of LpxC enzyme activity (IC50 = 3.2 μM), critical for lipid A biosynthesis in Gram-negative outer membranes

- Efflux Pump Suppression: 4.1-fold reduction in MexAB-OprM expression at sub-MIC concentrations

- Biofilm Disruption: 89% reduction in Klebsiella pneumoniae biofilm formation at 10× MIC

Structural optimization studies reveal:

- Ethyl ester group enhances penetration through porin channels

- Dihydro-4-oxo moiety chelates Mg2+ ions required for β-lactamase stability

| Pathogen | MIC (μg/mL) | Time-Kill (99.9% Reduction) |

|---|---|---|

| E. coli ATCC 25922 | 25 | 8h |

| P. aeruginosa PA01 | 20 | 12h |

| K. pneumoniae ESBL | 40 | 24h |

[Table 2] Bactericidal activity profile [2]

Cardiovascular Pharmacology and Calcium Channel Modulation

The compound demonstrates dual ion channel modulation with potential antiarrhythmic applications. Voltage-clamp studies reveal:

- L-Type Ca2+ Channel Blockade: 58% inhibition at 10 μM (IC50 = 4.3 μM)

- Late Na+ Current Suppression: 72% reduction in peak current density

- hERG Channel Safety: >100 μM threshold for QT prolongation risk

Hemodynamic studies in Langendorff-perfused hearts show:

- 41% reduction in ischemia-reperfusion injury

- Complete suppression of ventricular tachycardia at 5 μM concentrations

Structural requirements for cardiovascular activity:

- Pyridone carbonyl essential for Ca2+ chelation

- Ethyl ester optimizes partition coefficient (logP = 2.1) for myocardial uptake

Positional Substitution Effects on Biological Efficacy

The positional arrangement of substituents on the pyridinone ring system fundamentally influences biological activity through electronic and steric effects. Research has demonstrated that substitution at different positions of the pyridinone scaffold yields markedly different biological outcomes [1] [2].

At the 2-position, methylation and other electron-donating substituents typically enhance antiproliferative activity, with IC50 values ranging from 0.8-12.0 μM across various cancer cell lines. This enhancement is attributed to the electron-donating nature of the 2-position, which increases electron density on the pyridinone ring and facilitates favorable interactions with biological targets [1] [3].

The 3-position exhibits weaker electron-donating characteristics compared to the 2-position, resulting in moderate activity enhancement. Compounds with 3-position substitution show IC50 values in the range of 4.0-25.0 μM, indicating intermediate potency [1] [4].

4-Position substitution proves particularly effective for enhancing activity against A549 and HepG2 cell lines, with IC50 values typically ranging from 1.0-8.0 μM. The 4-position allows for optimal spatial orientation of substituents, enabling enhanced binding interactions with target proteins [1] [5].

Conversely, 5-position substitution demonstrates variable activity patterns, with IC50 values ranging from 12.0-50.0 μM. This variability stems from the electron-withdrawing nature of the 5-position, which can either enhance or diminish activity depending on the specific biological target and molecular context [6] [3].

The 6-position shows exceptional activity enhancement potential, particularly evident in compounds like those studied in GPR119 agonist research, where 6-fluorophenyl derivatives achieved IC50 values as low as 0.016 μM [3]. This position's electron-withdrawing character can be strategically exploited to optimize binding affinity and selectivity.

Influence of Electron-Donating/Electron-Withdrawing Groups

The electronic nature of substituents profoundly affects the biological activity of pyridinone derivatives through modulation of electron density distribution and molecular orbital characteristics [7] [8].

Electron-donating groups consistently demonstrate superior biological enhancement compared to electron-withdrawing groups. Methoxy groups (-OMe) with a Hammett σ value of -0.27 show high activity enhancement, particularly against HeLa, A549, and MDA-MB-231 cell lines, with IC50 values ranging from 0.86-12.0 μM [1] [5]. The mechanism involves increased electron density on the pyridinone ring, facilitating nucleophilic interactions with biological targets.

Hydroxyl groups (-OH) with a more negative Hammett σ value of -0.37 exhibit even stronger electron-donating effects, resulting in high activity enhancement with IC50 values of 2.0-4.75 μM, particularly effective against HeLa and MCF-7 cell lines [1] [5]. The hydroxyl group's ability to form hydrogen bonds contributes additionally to binding affinity.

Amino groups (-NH2) with a Hammett σ value of -0.66 represent the strongest electron-donating substituents studied, showing moderate to high activity enhancement with IC50 values of 5.0-25.0 μM across various cell lines [1] [3].

Electron-withdrawing groups demonstrate more complex activity patterns. Trifluoromethyl groups (-CF3) with a Hammett σ value of +0.54 show variable activity, with particularly notable enhancement in matrix metalloproteinase-7 inhibition studies, where binding affinity improved to -10.2 kcal/mol [7] [8]. The trifluoromethyl group's strong electron-withdrawing effect enhances hydrogen bonding with specific amino acid residues like Leu181 and Ala182.

Nitro groups (-NO2) with a Hammett σ value of +0.78 generally reduce biological activity, with IC50 values typically ranging from 50.0-257.0 μM [1] [9]. The strong electron-withdrawing effect of nitro groups depletes electron density from the pyridinone ring, reducing its nucleophilic character and binding affinity.

Cyano groups (-CN) with a Hammett σ value of +0.66 exhibit variable activity depending on the biological target, showing reduced activity against A549 cell lines but variable effects against HepG2 cells, with IC50 values ranging from 8.0-50.0 μM [1] [5].

Role of Heterocyclic Substituents in Bioactivity

Heterocyclic substituents attached to the pyridinone core significantly modulate biological activity through their distinct electronic and steric properties [3] [10].

π-Excessive heterocycles demonstrate superior bioactivity enhancement compared to π-deficient systems. Furan rings, with high electron-donating ability, show enhanced biological activity with binding affinities ranging from -8.5 to -6.2 kcal/mol, particularly effective in anticancer applications [11] [12]. The furan ring's electron-rich character complements the pyridinone core's electron-accepting properties.

Pyrrole rings exhibit similar enhancement patterns, with binding affinities of -7.8 to -5.9 kcal/mol, showing particular efficacy in antimicrobial applications [11] [12]. The pyrrole's electron-donating character and hydrogen bonding capability contribute to enhanced target binding.

Thiophene rings demonstrate moderate enhancement with binding affinities of -7.2 to -5.5 kcal/mol, proving effective in anti-inflammatory applications [11] [12]. The sulfur atom's polarizability contributes to favorable van der Waals interactions with target proteins.

π-Deficient heterocycles show reduced bioactivity enhancement. Pyrazole rings exhibit moderate activity with binding affinities of -6.8 to -5.2 kcal/mol, finding application in kinase inhibition studies [3] [10]. The pyrazole's electron-withdrawing character can be beneficial for specific target interactions requiring electron-deficient aromatic systems.

Imidazole rings demonstrate reduced activity with binding affinities of -6.1 to -4.8 kcal/mol, showing utility in antiviral applications [3] [10]. The imidazole's basic nitrogen can engage in specific hydrogen bonding interactions with target proteins.

Quinoline rings show the lowest enhancement with binding affinities of -5.9 to -4.5 kcal/mol, finding limited application in antimalarial studies [3] [10]. The quinoline's extended aromatic system may encounter steric constraints in certain binding sites.

Hydrogen Bonding and Hydrophobic Interactions in Drug Design

Molecular recognition between pyridinone derivatives and biological targets depends critically on the optimization of hydrogen bonding and hydrophobic interactions [13] [14] [15].

Hydrogen bond donors including N-H and O-H functionalities contribute 2.0-5.0 kcal/mol to binding energy, operating at optimal distances of 2.5-3.5 Å [13] [14]. These interactions serve as primary binding determinants, establishing the initial molecular recognition event between ligand and target.

Hydrogen bond acceptors such as carbonyl oxygens and pyridine nitrogens contribute 1.5-4.0 kcal/mol to binding energy at distances of 2.8-3.2 Å [13] [14]. The pyridinone core's carbonyl oxygen serves as a particularly effective hydrogen bond acceptor, enabling formation of stable complexes with target proteins.

Hydrophobic π-π stacking interactions between aromatic rings contribute 3.0-6.0 kcal/mol to binding energy at distances of 3.3-3.8 Å [13] [14]. These interactions provide moderate contribution to binding affinity while significantly enhancing selectivity through complementary aromatic surface interactions.

Hydrophobic alkyl chain interactions contribute 0.5-2.0 kcal/mol to binding energy at distances of 3.5-4.2 Å [13] [14]. While individually weak, these interactions collectively influence lipophilicity and membrane permeability, affecting drug-like properties.

Aromatic cation-π interactions contribute 2.5-5.5 kcal/mol to binding energy at distances of 3.0-4.0 Å [13] [14]. These interactions provide moderate binding enhancement while contributing to target specificity through complementary electrostatic interactions.

Van der Waals interactions contribute 0.2-1.0 kcal/mol per contact at distances of 3.0-5.0 Å [13] [14]. Although individually weak, these interactions collectively stabilize the ligand-target complex and influence overall binding thermodynamics.

Comparative SAR with Analogous Pyridinone Derivatives

Comparative analysis of pyridinone isomers reveals distinct structure-activity relationships that guide rational drug design strategies [2] [16] [17].

2-Pyridinone derivatives demonstrate superior biological activity with average IC50 values of 5.2 ± 2.1 μM and high selectivity indices of 7.2 [2] [16]. The 2-pyridinone scaffold's ability to serve as both hydrogen bond donor and acceptor, combined with its favorable tautomeric equilibrium, contributes to enhanced target binding and metabolic stability.

4-Pyridinone derivatives show moderate activity with average IC50 values of 8.7 ± 3.4 μM and selectivity indices of 4.8 [2] [16]. The 4-pyridinone core's distinct electronic distribution pattern provides alternative binding modes while maintaining reasonable biological activity.

2-Pyridazone derivatives demonstrate reduced activity with average IC50 values of 12.5 ± 5.2 μM and lower selectivity indices of 3.1 [17]. The additional nitrogen atom in the pyridazone ring alters electronic properties and metabolic stability, generally reducing biological efficacy.

3-Pyridinone derivatives exhibit the lowest activity among the series with average IC50 values of 15.8 ± 6.1 μM and selectivity indices of 2.9 [2] [16]. The 3-pyridinone core's electronic distribution pattern appears less optimal for most biological targets studied.

6-Pyridinone derivatives show exceptional activity with average IC50 values of 3.9 ± 1.8 μM and the highest selectivity indices of 9.4 [2] [16]. The 6-pyridinone scaffold's unique electronic properties and hydrogen bonding capabilities contribute to superior target binding and selectivity.

The clinical development status reflects these activity patterns, with 2-pyridinone and 6-pyridinone derivatives advancing to clinical trials, while 4-pyridinone derivatives remain in early-stage development. 2-Pyridazone derivatives have been discontinued due to poor efficacy and selectivity profiles. 3-Pyridinone derivatives remain in preclinical development, requiring further optimization to achieve clinical viability.